(2-((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)-L-tryptophan is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is notable for its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. Coumarins, the broader class to which this compound belongs, are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
The compound can be synthesized through various chemical methods, often involving the modification of existing coumarin structures. The synthesis typically involves the introduction of an ethyl group and the acetylation of L-tryptophan.
This compound is classified under:
The synthesis of (2-((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)-L-tryptophan generally follows a multi-step process:
The reaction conditions such as temperature, solvent choice, and catalyst concentration are crucial for optimizing yield and purity. Continuous flow reactors may be utilized for industrial-scale production to enhance efficiency.
The molecular formula for (2-((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)-L-tryptophan is .
| Property | Value |
|---|---|
| Molecular Weight | 358.4 g/mol |
| IUPAC Name | (2-(4-Ethyl-2-oxo-2H-chromen-7-yloxy)acetyl)-L-tryptophan |
| InChI Key | SFNXOCWFIWUYKW-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N3CCC(CC3)C(=O)N |
(2-((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)-L-tryptophan can undergo several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for (2-((4-ethyl-2-oxo-2H-chromen-7-yloxy)acetyl)-L-tryptophan involves its interaction with specific molecular targets within biological systems:
The physical properties include:
Key chemical properties include:
(2-((4-ethyl-2-oxo-2H-chromen-7-yloxy)acetyl)-L-tryptophan has several scientific uses:
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) serves as a cornerstone strategy for constructing triazole-bridged coumarin-amino acid hybrids, including "(2-((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)-L-tryptophan". This "click chemistry" reaction enables regioselective 1,4-disubstituted triazole formation under mild conditions, typically using CuSO₄/sodium ascorbate in water–organic solvent mixtures (e.g., tert-butanol/H₂O or DMSO/H₂O) at 25–60°C [2] [7]. The 7-hydroxy-4-ethylcoumarin scaffold is functionalized as an alkyne derivative, while L-tryptophan is modified at the N-terminus to display an azide group. Upon catalytic activation by Cu(I), the cycloaddition generates a stable triazole linkage that conjugates both pharmacophores without racemization [6] [7].
The catalytic cycle involves in situ reduction of Cu(II) to Cu(I), which forms π-complexes with the terminal alkyne. Deprotonation yields a copper acetylide intermediate, which undergoes stepwise addition with the azide. Ligands like tris(benzyltriazolylmethyl)amine (TBTA) accelerate the reaction by stabilizing Cu(I) and preventing oxidation [2] [7]. Solvent optimization is critical: acetonitrile inhibits reactivity due to strong Cu(I) coordination, while DMSO enhances kinetics. This method achieves yields >85% for coumarin-tryptophan hybrids within 2–6 hours [7].
Table 1: Optimization of CuAAC Conditions for Coumarin-Tryptophan Hybrids
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| CuSO₄ / Sodium ascorbate | t-BuOH/H₂O | 25 | 6 | 78 |
| CuI / DIPEA | DMSO | 60 | 2 | 92 |
| CuBr / TBTA | DMF/H₂O | 40 | 4 | 88 |
| [Cp*RuCl]₄ | CH₃CN | 80 | 12 | 65* |
* 1,5-regioisomer predominates under Ru catalysis [7]
Coumarin-3-carboxylic acid serves as a key precursor for hybrid synthesis. It is synthesized via Knoevenagel condensation of salicylaldehydes with diethyl malonate under solvent-free conditions or in deep eutectic solvents (e.g., choline chloride/zinc chloride), achieving yields >90% [3] [5]. Alternatively, Pechmann condensation of resorcinol with ethyl acetoacetate under Brønsted or Lewis acid catalysis (e.g., TiCl₄, H₂SO₄) provides 7-hydroxy-4-methylcoumarin, which is alkylated with ethyl chloroacetate to introduce the acetic acid linker [3] [5]. Subsequent hydrolysis of the ester moiety (using NaOH or KOH in ethanol/H₂O) generates the free carboxylic acid for peptide coupling [8].
Conjugation with L-tryptophan employs DCC/HOBt-mediated amidation: coumarin-3-carboxylic acid reacts with amino acid methyl esters in anhydrous DMF, forming amide bonds without epimerization. HOBt suppresses racemization by forming an active ester intermediate, while DCC drives dehydration. Yields range from 63–87% [8]. For hybrids requiring free carboxylic acids (e.g., dipeptide extensions), alkaline hydrolysis of methyl esters uses KOH in methanol/THF, achieving 58–82% conversion [8].
Table 2: Key Esterification/Hydrolysis Methods in Hybrid Synthesis
| Reaction Type | Conditions | Application | Yield (%) |
|---|---|---|---|
| Knoevenagel condensation | ChCl/ZnCl₂ (DES), 100°C, solvent-free | Coumarin-3-carboxylate formation | 61–96 |
| Pechmann condensation | TiCl₄, solvent-free, 80°C, 80 s | 4-Substituted-7-hydroxycoumarin synthesis | >90 |
| DCC/HOBt coupling | DMF, 0°C → RT, 12 h | Coumarin-Trp amide bond formation | 63–87 |
| Ester hydrolysis | KOH, MeOH/H₂O, reflux, 3 h | Carboxylic acid liberation | 58–82 |
Triazole linkers in coumarin-tryptophan hybrids confer exceptional metabolic stability and precise spatial orientation for target engagement. The 1,4-triazole ring resists enzymatic degradation (e.g., proteases and esterases) due to its unnatural structure, extending plasma half-lives in vitro [6] [7]. Quantum mechanical studies reveal high tautomeric stability: 2H-tautomers predominate (>95%) for C5-substituted triazoles, maintaining planar geometry that facilitates π-π stacking with aromatic residues in enzyme binding pockets (e.g., CK2 kinase or VEGFR2) [9]. The triazole’s dipole moment (4.8–5.6 Debye) enables hydrogen bonding via N2/N3 atoms, while the C–H group acts as a weak hydrogen bond donor [7] [9].
In hybrids like "(2-((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)-L-tryptophan", the triazole linker enhances binding affinity by:
Table 3: Molecular Interactions Enabled by Triazole Linkers
| Interaction Type | Biological Role | Example in Hybrids |
|---|---|---|
| Hydrogen bond acceptance | Binds catalytic lysine in kinases | Triazole N3⋯H–N(Lys68) in CK2 |
| C–H hydrogen donation | Stabilizes hydrophobic subpockets | Triazole C–H⋯O=C(Val116) in VEGFR2 |
| π-π stacking | Anchors to phenylalanine gatekeeper residues | Coumarin-triazole stack with Phe121 |
| Dipole-dipole interactions | Enhances ATP-mimicry | Triazole dipole aligns with kinase hinge |
Comprehensive Compound List
CAS No.: 13052-09-0
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 21115-85-5
CAS No.: 39492-88-1